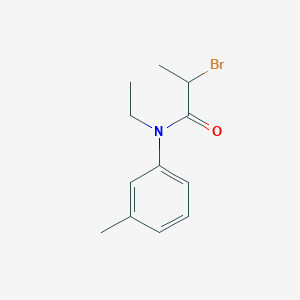

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide is a biochemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide can be represented by the InChI string:InChI=1S/C12H16BrNO/c1-4-14(12(15)10(3)13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 . This string provides a unique representation of the compound’s molecular structure.

Applications De Recherche Scientifique

- 2-Bromo-N-ethyl-N-(3-methylphenyl)propanamide serves as a valuable biochemical for proteomics studies. Researchers use it to investigate protein structures, functions, and interactions. Its ability to modify proteins through covalent binding makes it a useful tool in proteomic experiments .

- In polymer chemistry, this compound finds application as an initiator in ATRP. Specifically, it acts as a dopamine ATRP initiator. ATRP is a versatile method for controlled polymerization, allowing precise control over polymer chain length and architecture .

- Researchers explore the potential of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide in drug discovery. Its unique structure may offer opportunities for designing novel pharmaceutical agents. Medicinal chemists investigate its interactions with biological targets and evaluate its potential as a lead compound .

- Organic chemists utilize this compound in synthetic routes. Its bromine atom provides a handle for further functionalization, allowing the introduction of diverse chemical groups. Researchers can modify the molecule to create derivatives with specific properties .

- The presence of the bromine atom makes this compound interesting for radical-based reactions. It may serve as a radical initiator or participate in photochemical processes. Investigating its reactivity under different conditions can lead to new synthetic methodologies .

- Surface modification plays a crucial role in materials science. Researchers explore the use of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide to functionalize surfaces, such as modifying nanoparticles, coatings, or polymer films. Its reactivity with various substrates offers opportunities for tailoring material properties .

Proteomics Research

Atom Transfer Radical Polymerization (ATRP) Initiator

Drug Discovery and Medicinal Chemistry

Organic Synthesis

Photocatalysis and Radical Reactions

Materials Science and Surface Modification

Santa Cruz Biotechnology Lanzhou Institute of Chemical Physics ChemicalBook

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-14(12(15)10(3)13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVOTXLLNZDDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2682128.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide](/img/structure/B2682134.png)

![7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2682136.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2682138.png)

![N-(3,4-dimethoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2682144.png)

![2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B2682149.png)